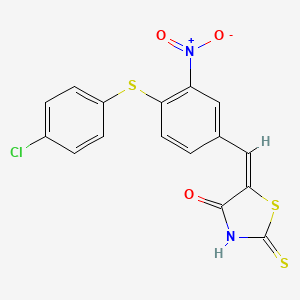

5-(4-((4-Chlorophenyl)thio)-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar thiazolidinone derivatives typically involves Knoevenagel condensation reactions, where thioxothiazolidinones are reacted with aldehydes to form the desired compounds. Such synthetic routes allow for the introduction of various substituents, enabling the exploration of chemical space around the thiazolidinone core for enhanced properties or biological activities (Andleeb et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic identification and structural features, is critical for understanding the electronic properties and vibrational spectra of these compounds. Density Functional Theory (DFT) calculations are often employed to study the molecular-orbital interactions and structural characteristics. These analyses reveal insights into the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis, which are essential for predicting chemical reactivity and interaction with biological targets (Shanmugapriya et al., 2022).

Applications De Recherche Scientifique

Supramolecular Self-Assembly and Molecular Interaction Analysis

The compound has been studied for its ability to form interesting supramolecular assemblies in the solid state, analyzed through Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) surfaces, and characterized by Bader's theory of “atoms-in-molecules” (AIM) and NCIplot. The energy features of various noncovalent interactions, including CH⋯π, π⋯π, and lp⋯π-hole interactions, were investigated, highlighting their role in stabilizing the three-dimensional supramolecular frameworks in addition to CH⋯O/S H-bonding interactions (Andleeb et al., 2017).

Antimicrobial and Anticancer Potentials

A novel series of 4-thiazolidinone derivatives, including the specified compound, was synthesized and evaluated for in vitro antimicrobial and anticancer potentials. One derivative showed significant antimicrobial activity, and another demonstrated notable anticancer activity. QSAR studies highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of synthesized compounds (Deep et al., 2016).

Molecular Structure Investigation

The synthesis and molecular structure of related compounds were determined using X-ray diffraction, revealing a significantly nonplanar structure with intermolecular hydrogen bonding of type C–H⋯O and C–H⋯S. Ab initio calculations complemented these findings, with geometry optimization consistent with the X-ray diffraction data, suggesting potential applications in structural analysis and design of new materials (Benhalima et al., 2011).

Inhibition of Photosynthesis and Antialgal Activity

Rhodanine derivatives, closely related to the specified compound, were tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts and reduce chlorophyll content in Chlorella vulgaris. The study found that lipophilicity, rather than electronic properties of substituents, was decisive for photosynthesis-inhibiting activity. This indicates potential applications in the development of herbicidal agents (Opletalová et al., 2011).

Synthesis and Evaluation as Anticonvulsant Agents

Investigations into the psychotropic properties of similar thiazolidinone derivatives showed pronounced anticonvulsant effects without impacting locomotor, exploratory, emotional activity, anxiety, depressive activity, and memory in animal models. These compounds did not negatively affect skeletal muscle tone and coordination, suggesting their potential as anticonvulsant agents without significant side effects (Mishchenko et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5E)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O3S3/c17-10-2-4-11(5-3-10)24-13-6-1-9(7-12(13)19(21)22)8-14-15(20)18-16(23)25-14/h1-8H,(H,18,20,23)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIGMPORNZDZMU-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)

![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)

![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)